5-Phenoxyindoline
Description
5-Phenoxyindoline is a bicyclic aromatic compound characterized by an indoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) substituted with a phenoxy group (-OPh) at the 5-position. These compounds are of interest in medicinal chemistry and materials science due to their tunable electronic and steric profiles, which influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-phenoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15H,8-9H2 |
InChI Key |
WAMPOZQMXFFTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxyindoline typically involves the cyclization of an appropriate precursor. One common method is the reaction of 5-bromoindoline with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-Phenoxyindole-2,3-dione.
Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions
Major Products Formed
Scientific Research Applications
5-Phenoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Phenoxyindoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents at the 5-position of indoline/indole significantly alter physical properties. Key examples include:
Notes:
- 5-Benzyloxyindole (CAS 1215-59-4) shares a similar alkoxy substituent but lacks the indoline’s saturated five-membered ring, leading to reduced rigidity compared to this compound .
- 5-Methoxyindoline hydrochloride (CAS 4770-39-2) demonstrates how electron-donating methoxy groups enhance solubility in polar solvents, a trait likely shared with this compound .
- Compound 5k highlights the impact of bulky substituents (e.g., benzonitrile) on melting points and crystallinity .
Electronic and Reactivity Profiles
- Electron-Donating Groups (e.g., -OMe, -OPh) : Enhance aromatic ring electron density, increasing susceptibility to electrophilic substitution. For example, 5-methoxyindoline derivatives exhibit faster reaction rates in halogenation compared to unsubstituted indoline .
- Electron-Withdrawing Groups (e.g., -CN, -Cl) : Deactivate the ring, favoring nucleophilic aromatic substitution. The chloro substituent in 5-chloroindolizine (CAS 186611-58-5) facilitates Suzuki-Miyaura cross-coupling reactions .
- For instance, 5-benzyloxyindole derivatives show higher decomposition temperatures than 5-methoxy analogs .
Biological Activity
5-Phenoxyindoline is a synthetic compound that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Amyloid Beta Aggregation : this compound has shown potential in inhibiting the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This activity is essential for preventing neurotoxicity associated with Aβ accumulation.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps mitigate oxidative stress—a contributing factor in neurodegeneration. Antioxidants can neutralize free radicals and protect neuronal cells from damage.
- Neuroprotection : In vitro studies have demonstrated that this compound can protect neuronal cell lines (e.g., SK-N-SH cells) from Aβ-induced cytotoxicity. The compound's protective effects have been linked to its ability to enhance cell viability and reduce apoptosis.
In Vitro Studies
Recent studies have synthesized various derivatives of phenoxyindole, including this compound, and evaluated their neuroprotective activities. Notably:
- Cell Viability : In a study assessing the efficacy of several phenoxyindole derivatives, this compound demonstrated a cell viability percentage ranging from 63.05% to 87.90% at different concentrations against Aβ-induced cell death .
- IC50 Values : The compound exhibited an IC50 value for anti-Aβ aggregation at approximately μM, indicating strong potency in preventing Aβ aggregation .
Comparative Table of Phenoxyindole Derivatives
| Compound | Cell Viability (%) | IC50 (Anti-Aβ Aggregation) (μM) | Antioxidant Activity (μM) |
|---|---|---|---|
| 5 | 87.90 ± 3.26 | 3.18 ± 0.87 | 28.18 ± 1.40 |
| 3 | TBD | TBD | TBD |
| 8 | TBD | TBD | TBD |
Note : TBD = To Be Determined.
Potential Clinical Applications
- Alzheimer's Disease Treatment : Given its ability to inhibit Aβ aggregation and provide neuroprotection, this compound may serve as a lead compound for developing new treatments for Alzheimer's disease.
- Oxidative Stress Disorders : The antioxidant properties could also make it a candidate for treating conditions characterized by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
